![molecular formula C17H22N2O3 B5234590 ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5234590.png)
ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate, also known as E-3810, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways are involved in cell proliferation, inflammation, and angiogenesis, which are important processes in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammatory cytokines and chemokines, the reduction of oxidative stress, and the improvement of endothelial function. These effects are important in the prevention and treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has several advantages for lab experiments, including its high purity and stability, its well-defined chemical structure, and its ability to inhibit multiple signaling pathways. However, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate, including the optimization of its synthesis method, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the development of its analogs with improved potency and selectivity. Additionally, the therapeutic potential of ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate in other diseases, such as neurodegenerative diseases and metabolic disorders, should be explored.
Métodos De Síntesis
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been synthesized using various methods, including the reaction of 8-ethyl-4-chloroquinoline with 2-hydroxypropylamine and ethyl chloroformate, and the reaction of 8-ethyl-4-hydroxyquinoline with 2-(chloromethyl)oxirane and ethyl chloroformate. These methods have been optimized to produce high yields of ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate with good purity.
Aplicaciones Científicas De Investigación
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In inflammation research, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In cardiovascular research, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to reduce the formation of atherosclerotic plaques and improve endothelial function.
Propiedades
IUPAC Name |
ethyl 8-ethyl-4-(2-hydroxypropylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-12-7-6-8-13-15(12)19-10-14(17(21)22-5-2)16(13)18-9-11(3)20/h6-8,10-11,20H,4-5,9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIYHMIAAWMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]quinoline-3-carboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.